molecular formula C11H15NO3 B13558731 2-(4-Amino-3-methoxyphenyl)-2-methylpropanoicacid

2-(4-Amino-3-methoxyphenyl)-2-methylpropanoicacid

Katalognummer: B13558731
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: SBSXHBCKEPSLQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-(4-methoxyphenyl)amino)methyl-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . This method is advantageous due to its selectivity and ability to maintain the integrity of reducible substituents such as nitro and chloride groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can enhance the efficiency of the reduction process . Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and proteins, influencing their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
  • 2-(4-Methoxyanilino)methylphenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a methoxy group allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H15NO3/c1-11(2,10(13)14)7-4-5-8(12)9(6-7)15-3/h4-6H,12H2,1-3H3,(H,13,14)

InChI-Schlüssel

SBSXHBCKEPSLQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC(=C(C=C1)N)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.